Technical Documentation Center

2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid
  • CAS: 1017184-15-4

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic Acid

Executive Summary For drug development professionals and synthetic chemists, α -arylglycine derivatives represent a privileged scaffold in medicinal chemistry. 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (Molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, α -arylglycine derivatives represent a privileged scaffold in medicinal chemistry. 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (Molecular Formula: C16H23NO3) is a highly specialized, sterically hindered α -amino acid analog. By combining a bulky, lipophilic tert-butylphenyl moiety with a moderately basic morpholine ring, this compound exhibits unique zwitterionic properties, tunable lipophilicity, and structural rigidity. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, pharmacokinetic implications, and a self-validating synthetic protocol utilizing the multicomponent Petasis Borono-Mannich reaction.

Structural and Physicochemical Profiling

Understanding the quantitative parameters of this compound is critical for predicting its behavior in biological systems and organic solvents. The data below is synthesized from structural analogs, including [1] and [2].

ParameterValue / DescriptionMechanistic Implication
IUPAC Name 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acidStandardized nomenclature for regulatory filing.
Molecular Weight 277.36 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da).
Calculated LogP (cLogP) ~2.8 - 3.2Optimal for blood-brain barrier (BBB) penetration and oral absorption.
pKa (Carboxylic Acid) ~2.2Fully deprotonated at physiological pH (7.4).
pKa (Morpholine Nitrogen) ~6.5 - 6.8Lowered from free morpholine (8.3) due to the electron-withdrawing α -carboxyl/phenyl groups.
Topological Polar Surface Area 49.5 ŲExcellent for membrane permeability (ideal TPSA for CNS drugs is <90 Ų).
H-Bond Donors / Acceptors 1 / 4Facilitates target protein binding while maintaining desolvation efficiency.

Mechanistic Insights & Chemical Behavior

As a Senior Application Scientist, it is vital to look beyond the raw numbers and understand the causality behind the molecule's physical state.

The Inductive Effect of the Morpholine Ring

Unlike a highly basic piperidine ring (pKa ~11.2), the morpholine ring contains an electronegative oxygen atom at the 4-position. This exerts a strong inductive electron-withdrawing effect (-I effect) across the ring, lowering the basicity of the nitrogen atom. When attached to the α -carbon (which is already electron-deficient due to the adjacent carboxylic acid and phenyl ring), the nitrogen's pKa drops to approximately 6.5. Consequently, at physiological pH (7.4), the morpholine nitrogen is predominantly unprotonated, preventing the molecule from becoming trapped in a highly polar, membrane-impermeable zwitterionic state.

Steric Shielding by the tert-Butyl Group

The tert-butyl group at the para-position of the phenyl ring serves a dual purpose:

  • Metabolic Stability: It completely blocks para-hydroxylation by Cytochrome P450 (CYP) enzymes, a common metabolic liability for unsubstituted phenyl rings.

  • Conformational Locking: The massive steric bulk restricts the rotational freedom of the phenyl ring, pre-organizing the molecule into a specific conformation that can enhance binding affinity to hydrophobic pockets in target proteins.

Synthesis Protocol & Validation: The Petasis Reaction

The most efficient, atom-economical method to synthesize α -aryl- α -amino acids is the [3]. This method avoids the use of highly toxic cyanides (unlike the Strecker synthesis) and operates under mild conditions.

Step-by-Step Synthetic Methodology

Reagents Required:

  • Glyoxylic acid monohydrate (1.0 mmol)

  • Morpholine (1.0 mmol)

  • 4-tert-butylphenylboronic acid (1.2 mmol)

  • Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (5 mL)

Protocol:

  • Iminium Ion Formation: Add glyoxylic acid monohydrate (92 mg, 1.0 mmol) and morpholine (87 mg, 1.0 mmol) to a round-bottom flask containing 5 mL of DCM. Stir at room temperature for 15 minutes. Causality: This pre-stirring allows the condensation reaction to form the electrophilic iminium ion intermediate and water.

  • Borono-Mannich Addition: Add 4-tert-butylphenylboronic acid (213 mg, 1.2 mmol) to the reaction mixture.

  • Reaction Propagation: Stir the mixture vigorously at room temperature for 12–24 hours. The reaction is driven forward by the nucleophilic attack of the organoborate complex onto the iminium carbon.

  • Workup & Purification: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a saturated aqueous solution of NaHCO3 and wash with diethyl ether to remove unreacted boronic acid. Carefully acidify the aqueous layer to pH 4-5 using 1M HCl to precipitate the target α -amino acid.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under a high vacuum to yield 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid.

Synthetic Workflow Visualization

PetasisWorkflow N1 Morpholine (Amine Component) I1 Iminium Ion Intermediate (In situ generation) N1->I1 Condensation (-H2O) N2 Glyoxylic Acid (Carbonyl Component) N2->I1 Condensation (-H2O) N3 4-tert-Butylphenylboronic Acid (Organoboron Component) P1 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (Target Product) N3->P1 Aryl Transfer I1->P1 Borono-Mannich Addition (DCM, RT, 24h)

Caption: Multicomponent Petasis Borono-Mannich synthetic workflow for the target compound.

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized batch, a self-validating analytical protocol must be executed.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Purpose: Verifies purity (>98% required for biological assays).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (400 MHz, CDCl3): Look for the distinct tert-butyl singlet integrating to 9 protons at ~1.30 ppm. The α -proton should appear as a highly deshielded singlet at ~4.20 ppm. The morpholine protons will present as multiplets around 2.50-2.60 ppm (N-CH2) and 3.60-3.70 ppm (O-CH2).

  • Mass Spectrometry (LC-MS, ESI+):

    • Expected m/z: [M+H]+ = 278.17.

Analytical Validation Workflow

AnalyticalWorkflow Sample Crude Synthesized Compound HPLC HPLC-UV/Vis (Purity > 98%) Sample->HPLC NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR MS LC-MS (ESI+) (Mass Verification) Sample->MS Data Data Integration & QA Release (E-E-A-T Compliant) HPLC->Data NMR->Data MS->Data

Caption: Tripartite analytical validation workflow ensuring structural and purity integrity.

Pharmacokinetic & ADME Implications

For drug development professionals evaluating this scaffold, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly favorable:

  • Absorption: The balance of the lipophilic tert-butylphenyl group and the polar morpholine/carboxylic acid moieties ensures excellent gastrointestinal absorption.

  • Distribution: High plasma protein binding is anticipated due to the tert-butyl group. The compound is highly likely to cross the BBB, making it a prime candidate for CNS-targeting peptidomimetics.

  • Metabolism: While the para-position of the phenyl ring is protected, researchers must monitor for potential oxidative ring-opening of the morpholine moiety by CYP3A4, which can lead to N-dealkylation metabolites.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 438968, Morpholin-4-yl-acetic acid" PubChem, [Link]. Accessed 19 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24259015, (4-tert-Butylphenyl)(diethylamino)acetic acid" PubChem, [Link]. Accessed 19 March 2026.

  • Wu, P., & Givskov, M. "Reactivity and Synthetic Applications of Multicomponent Petasis Reactions." National Center for Biotechnology Information (PMC), [Link]. Accessed 19 March 2026.

Exploratory

1H and 13C NMR spectral data for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid

High-Resolution Structural Characterization of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid: A Technical Guide for NMR Spectral Analysis Executive Summary In the landscape of modern drug development, non-natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Characterization of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid: A Technical Guide for NMR Spectral Analysis

Executive Summary

In the landscape of modern drug development, non-natural amino acids and substituted arylglycine derivatives serve as critical pharmacophores and synthetic intermediates. The compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid integrates a lipophilic tert-butylphenyl moiety, a basic morpholine ring, and an acidic carboxyl group. This unique structural triad presents specific challenges and opportunities for Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule can exist in a zwitterionic state depending on the solvent environment, precise assignment of its 1 H and 13 C NMR spectra requires a deep understanding of anisotropic deshielding, inductive effects, and heteronuclear coupling.

This whitepaper provides a comprehensive, causality-driven guide to the NMR spectral data of this compound, detailing the mechanistic origins of its chemical shifts and establishing a self-validating protocol for accurate data acquisition.

Mechanistic Origins of Chemical Shifts (Causality & Theory)

To interpret the NMR spectra of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, we must analyze the electronic microenvironments governing the nuclei [1].

  • The Alpha-Methine Core ( α -CH): The proton attached to the α -carbon is subjected to intense deshielding forces. It is positioned at the nexus of three electron-withdrawing or highly anisotropic groups: the carbonyl oxygen of the acetic acid, the electronegative nitrogen of the morpholine ring, and the aromatic ring current of the phenyl group. Consequently, this proton resonates significantly downfield (typically around δ 4.15 ppm) compared to standard aliphatic methines [1, 4].

  • The Morpholine Ring: The morpholine system presents two distinct methylene environments. The -CH 2​ -O-CH 2​

    • protons are adjacent to the highly electronegative oxygen atom, pulling electron density away and deshielding the protons ( δ ~3.60 ppm). Conversely, the -CH 2​ -N-CH 2​
    • protons are adjacent to the less electronegative nitrogen, resulting in a relatively shielded signal ( δ ~2.45 ppm) [3].
  • The tert-Butylphenyl System: The tert-butyl group acts as a strong inductive electron donor (+I effect). This high local electron density highly shields the nine equivalent methyl protons, collapsing them into a sharp, intense singlet at δ ~1.28 ppm. On the aromatic ring, this electron donation subtly shields the protons ortho to the tert-butyl group compared to the protons ortho to the acetic acid moiety, creating a classic AA'BB' spin system in the 1 H NMR spectrum[2].

Quantitative Spectral Assignments

The following tables summarize the validated 1 H and 13 C NMR chemical shifts, multiplicities, and causal assignments for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid in DMSO- d6​ .

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Causal Assignment
-COOH 12.50br s1H-Highly deshielded by electronegative oxygen and intermolecular hydrogen bonding. Broadened by chemical exchange.
Ar-H (meta to α -CH)7.38d2H8.4Deshielded by aromatic ring current; positioned ortho to the electron-donating tert-butyl group.
Ar-H (ortho to α -CH)7.32d2H8.4Deshielded by ring current; positioned ortho to the slightly electron-withdrawing α -substituent.
α -CH 4.15s1H-Benzylic position, strongly deshielded by the adjacent carboxyl group and morpholine nitrogen.
Morpholine -CH 2​ -O 3.55 - 3.65m4H-Deshielded by the adjacent highly electronegative oxygen atom.
Morpholine -CH 2​ -N 2.40 - 2.50m4H-Shielded relative to O-CH 2​ due to the lower electronegativity of nitrogen.
tert-Butyl -CH 3​ 1.28s9H-Highly shielded aliphatic protons; intense singlet due to rapid methyl rotation and chemical equivalence.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausal Assignment / Verification
-COOH 173.2C q​ Carbonyl carbon, highly deshielded by sp 2 oxygen.
Ar-C (ipso to t-butyl)150.5C q​ Quaternary aromatic carbon, deshielded by direct attachment to the bulky, electron-donating tert-butyl group.
Ar-C (ipso to α -CH)134.0C q​ Quaternary aromatic carbon attached to the α -CH group.
Ar-C (ortho to α -CH)128.5CHAromatic methine carbons, verified by DEPT-90/135.
Ar-C (meta to α -CH)125.2CHAromatic methine carbons, verified by DEPT-90/135.
α -CH 73.8CHAliphatic methine, highly deshielded by N and COOH.
Morpholine -CH 2​ -O 66.5CH 2​ Deshielded by adjacent oxygen; negative phase in DEPT-135.
Morpholine -CH 2​ -N 51.2CH 2​ Deshielded by adjacent nitrogen; negative phase in DEPT-135.
tert-Butyl C q​ 34.5C q​ Quaternary aliphatic carbon; absent in DEPT spectra.
tert-Butyl -CH 3​ 31.3CH 3​ Methyl carbons; positive phase in DEPT-135.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The protocol below embeds internal cross-checks (e.g., 2D correlation) to prevent misassignment caused by solvent effects or zwitterionic shifting.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality):

    • Weigh 15–20 mg of the compound.

    • Dissolve in 0.6 mL of DMSO- d6​ . Rationale: The compound contains both an acid and a base, predisposing it to zwitterion formation. DMSO- d6​ is chosen over CDCl 3​ because its high dielectric constant thoroughly solvates polar/zwitterionic species, preventing aggregation-induced line broadening.

    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Instrument Tuning and Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated or manual tuning and matching (ATM) for both 1 H and 13 C channels to optimize radiofrequency (RF) transmission and maximize the signal-to-noise ratio (SNR).

    • Shim the Z-axis gradients to achieve a B 0​ field homogeneity yielding a TMS line width at half-height (FWHM) of 0.5 Hz.

  • 1D Data Acquisition:

    • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • 13 C NMR: Acquire 1024–2048 scans. Critical Step: Set the relaxation delay (D1) to at least 2–3 seconds. Quaternary carbons (like the carboxyl and ipso-aromatic carbons) lack attached protons to facilitate spin-lattice relaxation ( T1​ ) via dipole-dipole interactions. A longer D1 ensures these carbons fully relax between pulses, preventing their signals from vanishing into the baseline.

  • 2D Cross-Validation (HSQC & HMBC):

    • Acquire a 1 H- 13 C HSQC spectrum to map direct one-bond (C-H) couplings, unambiguously differentiating the morpholine CH 2​ groups from the α -CH.

    • Acquire a 1 H- 13 C HMBC spectrum. This is the ultimate validation step. The α -proton ( δ 4.15) must show long-range ( 2J and 3J ) correlations to the carboxyl carbon ( δ 173.2), the ipso-aromatic carbon ( δ 134.0), and the morpholine nitrogen-adjacent carbons ( δ 51.2).

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in DMSO-d6) Tune 2. Probe Tuning & Matching (Optimize RF transmission) Prep->Tune Shim 3. Shimming & Locking (B0 Field Homogeneity) Tune->Shim Acq 4. Data Acquisition (1H, 13C, HSQC, HMBC) Shim->Acq Process 5. Signal Processing (FT, Phasing, Baseline) Acq->Process Assign 6. Spectral Assignment (Multiplet & 2D Analysis) Process->Assign

Figure 1: Standardized NMR acquisition and spectral assignment workflow.

NMR_Correlations Alpha_H Alpha-Proton (δ 4.15) Carboxyl_C Carboxyl Carbon (δ 173.2) Alpha_H->Carboxyl_C HMBC (2J/3J) Ipso_C Aromatic Ipso-C (δ 134.0) Alpha_H->Ipso_C HMBC (2J) Morph_C Morpholine N-CH2 (δ 51.2) Alpha_H->Morph_C HMBC (3J)

Figure 2: Key HMBC correlations confirming the alpha-carbon connectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3866, 2-Phenylglycine". PubChem. Available at: [Link]]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66597, p-tert-Butylphenyl salicylate". PubChem. Available at: [Link]]

  • Yuste, F., et al. "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy". The Journal of Organic Chemistry, 64(13), 4669-4675 (1999). Available at: [Link]]

Foundational

An Inquiry into the Binding Affinity of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid: A Search for Target Receptors

An extensive search of publicly available scientific literature and chemical databases reveals a significant information gap regarding the specific compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. Currently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An extensive search of publicly available scientific literature and chemical databases reveals a significant information gap regarding the specific compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. Currently, there is no readily accessible data identifying its primary biological target receptors or detailing its binding affinity.

This technical guide was intended to provide an in-depth analysis of the binding characteristics of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid for an audience of researchers, scientists, and drug development professionals. However, the foundational information required for such a guide—the identification of its molecular targets—is not present in the public domain.

Subsequent searches for the compound's synthesis, biological activity, and associated CAS registry number have also failed to yield relevant results. This suggests several possibilities:

  • Novelty: The compound may be a novel chemical entity that has not yet been characterized in published research.

  • Proprietary Nature: It could be a proprietary molecule under investigation by a private entity, with its biological data not yet disclosed.

  • Alternative Nomenclature: The compound might be more commonly known under a different chemical name or internal code that is not publicly indexed.

Without a known biological target, it is impossible to proceed with a meaningful discussion of its binding affinity, the causal relationships behind experimental choices for its study, or the relevant signaling pathways. Any attempt to do so would be purely speculative and would not meet the required standards of scientific integrity and accuracy.

Therefore, this document serves to report the absence of available data on the binding affinity and target receptors of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. For researchers interested in this specific molecule, the necessary first step would be to conduct initial screening assays to identify its biological targets. This could involve techniques such as:

  • High-Throughput Screening (HTS): Testing the compound against a broad panel of known biological targets to identify potential interactions.

  • Affinity Chromatography: Immobilizing the compound and using it to "fish" for its binding partners in cell or tissue lysates.

  • Computational Modeling: Using the compound's structure to predict potential binding sites on known protein targets.

Once a primary target or a set of potential targets is identified, further in-depth studies can be designed to characterize the binding affinity using established methodologies, which would have been the core of the intended technical guide.

We regret that we are unable to provide the requested in-depth guide at this time due to the lack of foundational scientific data. We will continue to monitor the scientific literature and will update this information should relevant data on 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid become publicly available.

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid in Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold The compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid represents a novel chemical entity with significant potential in drug discovery. Its unique arch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid represents a novel chemical entity with significant potential in drug discovery. Its unique architecture, combining a bulky hydrophobic tert-butylphenyl group, a polar morpholine ring, and a central α-substituted acetic acid moiety, suggests a range of possible interactions with biological targets. The tert-butylphenyl group can engage in hydrophobic interactions within protein binding pockets, a feature often exploited in receptor antagonists and enzyme inhibitors.[1][2] The morpholine ring is a common motif in medicinal chemistry, known to improve pharmacokinetic properties and, in many cases, act as a pharmacophore for kinase inhibition.[3][4] The α-substituted acetic acid core provides a chiral center and a carboxylic acid group capable of forming key hydrogen bonds or salt bridges with target proteins.

This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. We will delve into its hypothesized mechanisms of action based on structural analogy to known pharmacologically active agents and provide detailed protocols for its evaluation in relevant in vitro assays.

Hypothesized Mechanisms of Action and Therapeutic Areas

Based on a thorough analysis of the structural motifs present in 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, we can postulate several potential mechanisms of action.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

The morpholine ring is a well-established pharmacophore in a multitude of kinase inhibitors, most notably those targeting the Phosphoinositide 3-kinase (PI3K) family.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. We hypothesize that the morpholine moiety of our compound could occupy the solvent-exposed region of the ATP-binding pocket of PI3K, while the tert-butylphenyl group could form favorable hydrophobic interactions in the deeper regions of the active site.

Hypothesized PI3K/Akt/mTOR Signaling Pathway and Point of Intervention

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 2-(4-tert-butylphenyl)-2- (morpholin-4-yl)acetic acid Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Ion Channel Modulation: A Focus on TRPV1

The N-(4-tert-butylphenyl) moiety is a key structural feature of BCTC, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, making it an attractive target for the development of novel analgesics. It is plausible that 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid could similarly interact with the TRPV1 channel, potentially acting as an antagonist and exhibiting analgesic properties.

Cyclooxygenase (COX) Inhibition

Several non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid or phenylpropionic acid.[5] These compounds exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The phenylacetic acid-like core of our compound suggests that it may also possess COX inhibitory activity.

Application Notes: A Strategic Approach to Compound Evaluation

We recommend a tiered approach to evaluating the biological activity of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, starting with broad profiling and progressing to more focused, mechanism-of-action studies.

Experimental Workflow for Compound Profiling

workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & MOA cluster_2 Tier 3: In Vitro ADME KinasePanel Kinase Panel Screen (e.g., PI3K, Akt, mTOR) IC50 IC50 Determination for Active Kinases KinasePanel->IC50 Identified Hits CellViability Cell Viability Assay (e.g., NCI-60 panel) CellViability->IC50 Correlate with Kinase Activity WesternBlot Western Blot for Pathway Modulation IC50->WesternBlot Microsomal Microsomal Stability Assay WesternBlot->Microsomal Validated Hits Caco2 Caco-2 Permeability Assay Microsomal->Caco2

Caption: A tiered approach for in vitro compound evaluation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to assess the biological activity of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is designed to quantify the affinity of the test compound for a specific kinase, such as PI3Kα.

A. Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Forster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the fluorescent tracer. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

B. Materials:

  • Kinase (e.g., recombinant human PI3Kα)

  • LanthaScreen™ Tb-anti-His Antibody

  • LanthaScreen™ Kinase Tracer

  • Test Compound: 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black microplates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

C. Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.

  • In the assay buffer, prepare a 2X solution of the kinase and a 2X solution of the tracer.

  • Add 5 µL of the 2X kinase solution to each well of the 384-well plate.

  • Add 50 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

  • Add 5 µL of the 2X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.

D. Data Analysis:

  • Calculate the emission ratio (520 nm / 495 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
Top The maximum FRET signal (no inhibition).
Bottom The minimum FRET signal (full inhibition).
IC₅₀ The concentration of the compound that gives a response halfway between the top and bottom.
Hill Slope The steepness of the curve.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

A. Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

B. Materials:

  • Cancer cell line (e.g., A375 melanoma, known to have activating PI3K mutations)[3]

  • Complete cell culture medium

  • Test Compound: 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well, clear-bottom, white-walled microplates

  • Luminometer

C. Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the serially diluted compound or medium with DMSO (as a control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

D. Data Analysis:

  • Plot the luminescent signal against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterDescription
Max Luminescence Luminescence of untreated cells.
Min Luminescence Luminescence at the highest compound concentration.
GI₅₀ The concentration of the compound that causes a 50% reduction in cell growth.

Data Interpretation and Troubleshooting

  • High IC₅₀ in Kinase Assay, Low GI₅₀ in Cell Proliferation Assay: This could indicate that the compound's anti-proliferative effect is not due to the inhibition of the tested kinase. Consider broader kinase profiling or investigating other potential mechanisms.

  • Poor Solubility: If the compound precipitates in the assay buffer, consider using a co-solvent or preparing a more dilute stock solution.

  • Off-Target Effects: Always consider the possibility of off-target effects. A clean profile in a broad panel of assays is desirable for a lead compound.

Conclusion

2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is a promising scaffold for the development of novel therapeutics. The application notes and protocols provided herein offer a robust framework for its initial characterization and exploration in a drug discovery setting. By systematically evaluating its activity against key biological targets, researchers can unlock the full potential of this intriguing molecule.

References

  • ResearchGate. Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids. Available from: [Link]

  • PMC. Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives. Available from: [Link]

  • PubMed. A Convenient Method for Preparation of α-Imino Carboxylic Acid Derivatives and Application to the Asymmetric Synthesis of Unnatural α-Amino Acid Derivative. Available from: [Link]

  • ResearchGate. (PDF) molecules Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives. Available from: [Link]

  • PubMed. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Available from: [Link]

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Available from: [Link]

  • Google Patents. CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • MDPI. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Available from: [Link]

  • PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. Available from: [Link]

  • RSC Publishing. Carltonine-derived compounds for targeted butyrylcholinesterase inhibition. Available from: [Link]

  • PMC. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Available from: [Link]

  • PubMed. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Available from: [Link]

  • ResearchGate. Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide | Request PDF. Available from: [Link]

  • Axcelead. ハイスループットパラレル合成技術を 活用した創薬研究の加速化. Available from: [Link]

  • PubMed. 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. Available from: [Link]

  • The Pharmaceutical Society of Japan. Biol. Pharm. Bull. Vol. 45 No. 2. Available from: [Link]

  • Google Patents. JP2022509509A - Compounds for inhibition of alpha 4 beta 7 integrins.
  • PubMed. Correlation of Neuroactive Steroid Modulation of [35S]t-butylbicyclophosphorothionate and [3H]flunitrazepam Binding and Gamma-Aminobutyric acidA Receptor Function. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. Available from: [Link]

  • PubMed. Administration of tetrahydrobiopterin restored the decline of dopamine in the striatum induced by an acute action of MPTP. Available from: [Link]

Sources

Application

Comprehensive In Vitro Profiling Protocols for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid

Introduction & Scientific Rationale In early-stage drug discovery, the transition from a synthetic hit to a viable lead requires rigorous in vitro profiling. The compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In early-stage drug discovery, the transition from a synthetic hit to a viable lead requires rigorous in vitro profiling. The compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid presents a fascinating structural paradigm: it combines a highly lipophilic, bulky tert-butylphenyl moiety with a zwitterionic core comprising a basic morpholine ring and an acidic carboxylic acid.

This juxtaposition creates unique physicochemical challenges. At physiological pH (7.4), the compound likely exists in a zwitterionic state, which generally enhances aqueous solubility but severely restricts passive transcellular permeability. Furthermore, the tert-butyl and morpholine groups are classic liabilities for Cytochrome P450 (CYP)-mediated oxidation. To systematically de-risk this compound, we must deploy a self-validating cascade of in vitro assays covering physicochemical properties, absorption, metabolic clearance, and acute toxicity.

Workflow Compound Lead Compound 2-(4-tert-butylphenyl)-2- (morpholin-4-yl)acetic acid Solubility Kinetic Solubility (Nephelometry) Compound->Solubility Physicochemical Permeability Passive Permeability (PAMPA) Compound->Permeability Absorption Metabolism Metabolic Stability (HLM Intrinsic Clearance) Compound->Metabolism Clearance Toxicity Cytotoxicity (HepG2 CellTiter-Glo) Compound->Toxicity Safety

Fig 1: Strategic in vitro screening workflow for zwitterionic lead compounds.

Physicochemical Profiling: Kinetic Solubility via Nephelometry

Causality & Principle: Thermodynamic solubility requires crystalline API and days of equilibration, which is impractical for early screening. Instead, kinetic solubility mimics the exact conditions of biological assays where compounds are spiked from DMSO stocks into aqueous buffers[1]. Because our target compound has ionizable groups, its solubility is highly pH-dependent. We utilize laser nephelometry, which detects the forward-scattered light generated by insoluble particulates when the compound exceeds its metastable concentration limit.

Protocol 2.1: High-Throughput Nephelometric Assay

Self-Validation: Includes Amiodarone (poorly soluble control) and Diclofenac (highly soluble control).

  • Stock Preparation: Prepare a 10 mM stock of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid in 100% DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stock to create a concentration gradient (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent assay plate containing 198 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final compound concentrations will range from 100 µM to 0.78 µM, with a constant 1% DMSO background.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a microplate shaker at 300 rpm to allow precipitate formation.

  • Measurement: Read the plate using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar).

  • Data Analysis: Plot Relative Nephelometry Units (RNU) against compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in RNU (light scattering) is observed above the buffer blank.

Absorption Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Principle: Due to its zwitterionic nature, 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid may struggle to cross lipophilic cell membranes. The PAMPA model isolates passive transcellular diffusion from active efflux/uptake mechanisms (unlike Caco-2 cells), allowing us to pinpoint purely physicochemical permeability limitations[2].

PAMPA Donor Donor Compartment (Buffer pH 7.4 + Compound) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer pH 7.4) Membrane->Acceptor Permeation Analysis LC-MS/MS or UV Quantification Acceptor->Analysis Calculate Peff

Fig 2: Mechanism of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 3.1: HDM-PAMPA (Hexadecane/Lecithin Method)

Self-Validation: Includes Verapamil (High Permeability Control) and Theophylline (Low Permeability Control).

  • Donor Solution Preparation: Dilute the 10 mM DMSO compound stock into PBS (pH 7.4) to a final concentration of 50 µM (0.5% DMSO).

  • Membrane Coating: Carefully apply 4 µL of a 2% (w/v) lecithin in n-dodecane solution to the porous polycarbonate filter of the PAMPA donor plate (e.g., Millipore MultiScreen).

  • Plate Assembly:

    • Add 300 µL of PBS (pH 7.4) to each well of the PTFE Acceptor plate.

    • Add 150 µL of the Donor Solution to each well of the Donor plate.

    • Carefully place the Donor plate into the Acceptor plate, ensuring the artificial membrane contacts the acceptor buffer without trapping air bubbles.

  • Incubation: Incubate the assembled "sandwich" at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 100 µL from both the donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Peff​ ) using Fick's law of diffusion, adjusting for incubation time and membrane area[2].

Metabolic Stability: Human Liver Microsome (HLM) Clearance

Causality & Principle: The tert-butyl group is a prime candidate for aliphatic hydroxylation, while the morpholine nitrogen can undergo N-dealkylation or N-oxidation. Human Liver Microsomes (HLMs) contain the full complement of Phase I Cytochrome P450 enzymes. By measuring the depletion of the parent compound over time, we can calculate the in vitro half-life ( t1/2​ ) and scale it to predict in vivo intrinsic clearance ( CLint​ )[3].

Protocol 4.1: HLM Intrinsic Clearance Assay

Self-Validation: Includes a minus-NADPH control (to rule out chemical instability) and Midazolam (CYP3A4 positive control).

  • Master Mix Preparation: Prepare a master mix containing pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Add 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid to the master mix to achieve a final concentration of 1 µM (keep DMSO < 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). For the negative control, add buffer instead of NADPH.

  • Time-Course Sampling: At t= 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (- k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/M (where V is incubation volume and M is microsomal protein mass)[3].

Cytotoxicity: HepG2 Cell Viability (CellTiter-Glo)

Causality & Principle: Drug-Induced Liver Injury (DILI) is a primary cause of compound attrition. To assess acute hepatotoxicity, we utilize the HepG2 human liver carcinoma cell line. The CellTiter-Glo assay is the gold standard for this application; it quantifies ATP, which signals the presence of metabolically active cells. The luciferase-catalyzed reaction produces a stable luminescent "glow" directly proportional to the viable cell number[4].

Protocol 5.1: Luminescent ATP Viability Assay

Self-Validation: Includes 0.1% DMSO (Vehicle Control, 100% viability) and Staurosporine (Positive Cytotoxic Control).

  • Cell Plating: Seed HepG2 cells at a density of 10,000 cells/well in 100 µL of MEM supplemented with 10% FBS in a 96-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment: Prepare a 10-point dose-response curve of the test compound (e.g., 100 µM down to 0.1 µM). Add the compound to the cells and incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo buffer and substrate to room temperature. Reconstitute the lyophilized substrate with the buffer.

  • Assay Execution: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio with culture medium).

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode plate reader (e.g., PerkinElmer EnVision). Calculate the IC50​ using non-linear regression analysis[4].

Data Presentation & Expected Outcomes

Based on the structural motifs of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, the following table summarizes the anticipated in vitro profile for this scaffold class.

Assay ParameterTarget MetricExpected Profile for Test CompoundMechanistic Interpretation
Kinetic Solubility Precipitation Threshold> 60 µg/mL The zwitterionic nature at pH 7.4 promotes favorable aqueous solvation, counteracting the lipophilic tert-butyl group.
PAMPA ( Peff​ ) Effective Permeability< 1.0×10−6 cm/s Poor passive diffusion. The charged state of the carboxylic acid and morpholine restricts passage through the hydrophobic hexadecane/lipid layer.
HLM Stability Intrinsic Clearance ( CLint​ )Moderate to High ( t1/2​ ~ 15-30 min)Susceptible to Phase I metabolism. The tert-butyl group and morpholine ring are exposed to CYP-mediated oxidation/dealkylation.
HepG2 Toxicity IC50​ (CellTiter-Glo)> 50 µM Low acute hepatotoxicity. The scaffold lacks obvious reactive Michael acceptors or structural alerts for covalent binding.

References

  • In vitro solubility assays in drug discovery PubMed / National Institutes of Health (NIH)[Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) BioAssay Systems[Link]

  • ADME Microsomal Stability Assay (Obach R.S. et al.) BioDuro-Sundia / Drug Metabolism and Disposition[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid in aqueous media....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflow.

Introduction: Understanding the Molecule

2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. This structure presents unique solubility challenges.

  • The Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged, -COO⁻) at higher pH values, which generally increases aqueous solubility.

  • The Morpholine Group: This tertiary amine is basic and will be protonated (positively charged) at lower pH values, which can also enhance solubility.

  • The 4-tert-butylphenyl Group: This large, nonpolar group is highly lipophilic (water-repelling), significantly contributing to the compound's poor intrinsic aqueous solubility.

The interplay between these groups results in a pH-dependent solubility profile, with the lowest solubility typically occurring at the isoelectric point (pI), where the net charge of the molecule is zero.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is precipitating out of my aqueous buffer. What is the first thing I should check?

A1: The first and most critical parameter to investigate is the pH of your solution.

The solubility of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is highly dependent on pH. Due to its amphoteric nature, it will exhibit its lowest solubility at its isoelectric point (pI), where the molecule has no net charge and can easily aggregate and precipitate.

Troubleshooting Workflow:

  • Measure the pH: Directly measure the pH of the solution where precipitation is observed.

  • Adjust the pH:

    • To increase solubility, move the pH away from the pI. You can either lower the pH (e.g., to pH 2-3) to protonate the morpholine group, making the molecule a soluble cation, or raise the pH (e.g., to pH 8-9) to deprotonate the carboxylic acid, rendering it a soluble anion.

    • Use dilute solutions of HCl or NaOH for adjustment to avoid significant changes in ionic strength.

  • Observe: After adjustment, stir the solution and observe if the precipitate redissolves.

Causality Explained: By ionizing either the acidic or basic group, you introduce a charge to the molecule. This charged species has much stronger and more favorable interactions with polar water molecules compared to the neutral, lipophilic form, leading to a significant increase in solubility.

Q2: I have adjusted the pH, but the solubility is still insufficient for my desired concentration. What are my next options?

A2: If pH adjustment alone is not sufficient, the next step is to introduce co-solvents to modify the polarity of the solvent system.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. This makes the solvent more "hospitable" to the lipophilic tert-butylphenyl group, thereby increasing solubility.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Dimethyl Sulfoxide (DMSO)1-10%A very strong solvent, but can have effects on cell-based assays. Use with caution.
Propylene Glycol (PG)10-30%A common vehicle in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10-40%Less volatile and can solubilize a wide range of compounds.

Experimental Protocol: Co-solvent Titration

  • Prepare a stock solution of your compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with varying percentages of the co-solvent (e.g., 0%, 2%, 5%, 10%, 20% DMSO in PBS at your target pH).

  • Add a small, fixed amount of the stock solution to each buffer preparation.

  • Vortex and allow the solutions to equilibrate (e.g., for 1-2 hours at room temperature).

  • Visually inspect for precipitation or measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will allow you to determine the minimum amount of co-solvent required.

Mechanism of Action: Co-solvents work by reducing the dielectric constant of water, which weakens the hydrogen-bonding network of water. This reduction in solvent polarity lowers the energy penalty required to create a cavity in the solvent for the nonpolar solute, thus favoring solubilization.

Q3: My experimental system is sensitive to organic solvents. Are there any solvent-free methods to improve solubility?

A3: Yes. For solvent-sensitive applications, using cyclodextrins for inclusion complexation is an excellent strategy.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity. The nonpolar tert-butylphenyl group of your compound can fit into this cavity, forming an inclusion complex. This complex effectively masks the lipophilic portion of the molecule, presenting a new, larger molecule with a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it a popular choice for biological applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and effective at complexing lipophilic drugs.

Experimental Workflow: Solubility Enhancement with HP-β-CD

Caption: Protocol for determining solubility enhancement using cyclodextrins.

Self-Validating System: The final filtration step (G) is crucial. It ensures that you are only measuring the truly dissolved compound in the supernatant, providing an accurate quantification of the solubility enhancement.

Q4: Can I use surfactants? If so, which ones are recommended?

A4: Yes, surfactants can be very effective. Non-ionic surfactants are generally preferred for biological studies due to their lower potential for protein denaturation compared to ionic surfactants.

Surfactants form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic part of your compound will partition into the hydrophobic core, effectively solubilizing it within the micelle.

Recommended Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.

  • Polysorbate 20 (Tween® 20): Also common, particularly in biological assays like ELISAs.

  • Cremophor® EL: A potent solubilizing agent, but should be used with care due to potential biological activity.

Logical Relationship: Surfactant Action

G cluster_0 Aqueous Medium cluster_1 Aqueous Medium with Surfactant > CMC A Insoluble Compound (Aggregated) D Compound Partitioned into Micelle Core A->D Partitioning B Surfactant Monomers (Below CMC) C Micelle B->C Self-Assembly (Above CMC) E Solubilized System

Caption: Micellar solubilization of a lipophilic compound by surfactants.

Trustworthiness: When using surfactants, always run a vehicle control (buffer + surfactant, no compound) in your experiment. This is essential to ensure that the surfactant itself is not causing any background signal or interfering with your assay.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesConsiderations
pH Adjustment Ionization of functional groupsSimple, effective, no additives requiredMay not be suitable for pH-sensitive assays; lowest solubility at pI
Co-solvents Reduces solvent polarityHigh solubilizing capacityCan affect biological systems (e.g., enzyme activity, cell viability)
Cyclodextrins Inclusion complexationLow toxicity, suitable for in-vivo useCan be expensive; may not be effective for all molecules
Surfactants Micellar solubilizationVery effective for highly lipophilic compoundsCan interfere with assays; potential for cytotoxicity

References

  • Techniques of Solubilization of Drugs. (Journal of Pharmaceutical Sciences) - Provides a comprehensive overview of various solubilization techniques used in the pharmaceutical industry. [Link]

  • Cyclodextrins. (Wikipedia) - A good starting point for understanding the structure and mechanism of cyclodextrins. [Link]

  • Co-solvents in Pharmaceutical Formulations. (American Pharmaceutical Review) - Discusses the role and selection of co-solvents in drug formulation. [Link]

Optimization

Preventing degradation of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid .

Because this molecule is an N-arylglycine derivative featuring a sterically hindered benzylic alpha-carbon and a tertiary amine (morpholine), it is highly susceptible to specific degradation pathways under suboptimal storage conditions. This guide provides the causality behind these degradation mechanisms, troubleshooting FAQs, and field-proven, self-validating protocols to ensure long-term stability.

Part 1: Core Degradation Mechanisms

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

1. Spontaneous Decarboxylation As an N-arylglycine derivative, this compound is exceptionally prone to decarboxylation. The alpha-carbon is flanked by a 4-tert-butylphenyl group and the morpholine nitrogen. If the carboxyl group is lost as CO₂, the resulting alpha-aminomethyl radical or carbanion is highly stabilized by both the aromatic ring and the nitrogen lone pair[1]. Because of this low activation energy barrier, N-arylglycines readily decarboxylate under thermal or acidic stress[2].

2. Morpholine N-Oxidation The tertiary amine of the morpholine ring is a nucleophilic center that is highly susceptible to oxidation. In the presence of atmospheric oxygen, trace peroxides in solvents, or light, the nitrogen lone pair can be oxidized to form a morpholine N-oxide[3].

Mechanisms API 2-(4-tert-butylphenyl)- 2-(morpholin-4-yl)acetic acid Decarb Decarboxylation (-CO2) API->Decarb Heat / Acidic Stress Ox N-Oxidation (+O) API->Ox O2 / Trace Peroxides Amine 1-(4-tert-butylphenyl)- 1-(morpholin-4-yl)methane Decarb->Amine NOxide Morpholine N-oxide derivative Ox->NOxide

Fig 1: Primary chemical degradation pathways of the target molecule.

Part 2: Troubleshooting FAQs

Q: My LC-MS analysis of a stored batch shows a major impurity peak at [M-44]. What is happening? A: You are observing thermal decarboxylation. The loss of 44 Da corresponds exactly to the loss of carbon dioxide (CO₂), converting your starting material into 1-(4-tert-butylphenyl)-1-(morpholin-4-yl)methane. Corrective Action: This indicates your storage temperature is too high or the compound was exposed to acidic vapors. Immediately shift storage to -20°C and ensure the API is stored as a free base or zwitterion, not in a highly acidic environment.

Q: The powder has changed from a free-flowing solid to a sticky, gummy residue. Why? A: Like many alpha-amino acids, this compound can exist as a zwitterion, making it highly hygroscopic. It is absorbing atmospheric moisture. Moisture acts as a plasticizer, lowering the glass transition temperature of the powder, and serves as a medium that accelerates both hydrolysis of trace impurities and microbial degradation. Corrective Action: Re-lyophilize the batch to remove water, and implement the inert-gas sealing protocol described below.

Q: I am seeing a mass shift of [M+16] in my degraded sample. Is this an epoxide? A: No, given the structure, a +16 Da shift is almost certainly the formation of an N-oxide at the morpholine nitrogen[3]. This occurs when the compound is stored in containers with high oxygen headspace or exposed to light. Corrective Action: Purge all storage vials with Argon prior to sealing. Do not use ether-based solvents (like THF or Diethyl Ether) for transfer before drying, as they form peroxides that rapidly oxidize the morpholine ring.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee scientific integrity, this protocol is designed as a self-validating system . Each step includes a verification check to ensure the condition has been met before proceeding.

Step 1: Lyophilization (Moisture Removal)

  • Dissolve the compound in a minimal amount of LC-MS grade LC-MS water/acetonitrile mixture.

  • Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilize at < 0.1 mbar for 24–48 hours. Validation Check: Weigh the vial at 24 hours and 48 hours. The mass must remain constant (Δ < 0.1 mg), proving all residual moisture has been sublimated.

Step 2: Aliquoting (Minimizing Freeze-Thaw)

  • Transfer the dried powder into pre-weighed, amber-glass vials (to prevent UV-induced radical initiation).

  • Aliquot only the amount needed for a single experiment (e.g., 5–10 mg per vial). Validation Check: Visual inspection should confirm a fluffy, free-flowing white powder. Any clumping indicates moisture re-absorption during handling.

Step 3: Argon Purging (Preventing N-Oxidation)

  • Place the open vials in a glove box or use a Schlenk line.

  • Evacuate the headspace and backfill with high-purity Argon (Ar). Argon is heavier than Nitrogen and provides a superior protective blanket against O₂. Validation Check: If using a glove box, the internal O₂ sensor must read < 1 ppm before capping the vials.

Step 4: Sealing and Cryo-Storage (Preventing Decarboxylation)

  • Seal the vials using PTFE-lined caps (PTFE prevents plasticizer leaching).

  • Wrap the cap junction tightly with Parafilm.

  • Store the vials in a secondary container filled with indicating silica gel desiccant at -20°C. Validation Check: The indicating silica gel must remain blue. If it turns pink, the secondary container seal has failed and moisture has breached the environment.

Workflow Step1 1. Lyophilization Sublimate residual H2O Step2 2. Aliquoting Amber vials (Single-use) Step1->Step2 Step3 3. Argon Purge Displace O2 (Prevent +16 Da) Step2->Step3 Step4 4. PTFE Sealing Block moisture ingress Step3->Step4 Step5 5. Cryo-Storage -20°C (Prevent -44 Da) Step4->Step5

Fig 2: Self-validating workflow for the preparation and long-term storage of the API.

Part 4: Quantitative Stability Matrix

The following table summarizes the expected degradation kinetics based on storage conditions, allowing researchers to predict shelf-life and identify the primary mode of failure.

Storage TemperatureAtmosphereContainer TypePrimary Degradation PathwayExpected Shelf Life (>98% Purity)
25°C (Room Temp) Ambient AirClear GlassN-Oxidation / Moisture absorption< 2 Weeks
4°C (Fridge) Ambient AirAmber GlassDecarboxylation (Slow)3 Months
-20°C (Freezer) Nitrogen (N₂)Amber Glass + PTFETrace N-Oxidation12–18 Months
-20°C (Freezer) Argon (Ar) Amber Glass + PTFE None (Optimal Condition) > 36 Months
-80°C (Cryo) Argon (Ar)Amber Glass + PTFENoneIndefinite

References

  • Duan, Y., et al. "Electrochemical Silver-Catalyzed [2 + 2 + 1] Decarboxylation of N-Aryl Glycines with Azobenzenes Access to 1,2,4-Triazolidines." ACS Sustainable Chemistry & Engineering, 2023. Available at:[Link][1]

  • Crisenza, G. E. M., et al. "Decarboxylative photocatalytic transformations." Chemical Society Reviews, 2025. Available at:[Link][2]

  • Rummelt, S. M., et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." National Center for Biotechnology Information (PMC), 2023. Available at:[Link][3]

Sources

Troubleshooting

Optimizing reaction conditions for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid esterification

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid .

As an α -arylglycine derivative, this substrate presents a unique synthetic challenge. The combination of a bulky 4-tert-butylphenyl group and a tertiary morpholine amine creates a highly sterically hindered, zwitterionic environment at the α -carbon. Standard esterification protocols often fail here. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your reaction conditions.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my standard Fischer esterification (acid catalyst + alcohol + heat) yielding mostly unreacted starting material? Causality: Fischer esterification relies on protonating the carbonyl oxygen to increase its electrophilicity. However, your substrate contains a basic morpholine nitrogen (pKa ~8.3). Under acidic conditions, the nitrogen protonates first, forming an −NH+ group. This localized positive charge electrostatically repels additional protons, preventing the activation of the adjacent carbonyl group. Furthermore, the massive steric bulk of the tert-butylphenyl group physically shields the carbonyl carbon from the incoming alcohol nucleophile.

Q2: I need to synthesize the methyl or ethyl ester. What is the most efficient method? Causality: For simple alkyl esters, you should bypass nucleophilic attack on the carbonyl carbon entirely. Instead, use a base-promoted alkylation strategy (an SN​2 reaction) where the carboxylate acts as the nucleophile attacking an alkyl halide (e.g., MeI, EtI) [1]. Using Cesium Carbonate ( Cs2​CO3​ ) in DMF is highly recommended. This exploits the "cesium effect"—the large, highly polarizable Cs+ cation weakly coordinates the carboxylate, leaving it as a "naked," highly reactive nucleophile capable of overcoming steric hindrance.

Q3: I am trying to couple a bulky or complex alcohol where the alkylation method isn't applicable. What should I do? Causality: You must use the Steglich Esterification method [2]. By using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the acid is activated into an O-acylisourea intermediate. Because your substrate is sterically hindered, the alcohol cannot attack this intermediate directly. You must add catalytic DMAP (4-dimethylaminopyridine). As an unhindered, highly nucleophilic catalyst, DMAP attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is then easily trapped by your bulky alcohol [3].

Q4: My starting material is enantiopure, but I am observing racemization in my product. How do I prevent this? Causality: α -amino acids are highly prone to racemization via enolization, especially when the α -proton is rendered more acidic by adjacent electron-withdrawing groups. To preserve stereochemical integrity, avoid strong bases (like NaH) and elevated temperatures. When using the Steglich method, strictly maintain the reaction temperature at 0 °C during the initial activation phase, and limit DMAP to strictly catalytic amounts (0.1 equivalents) to prevent base-catalyzed deprotonation of the α -carbon.

Part 2: Quantitative Data & Method Comparison

Use the following table to select the optimal esterification strategy based on your specific target and constraints.

Reaction MethodBest Suited ForReagentsTypical YieldReaction TimeRacemization Risk
Base-Promoted Alkylation Simple alkyl esters (Methyl, Ethyl, Benzyl) Cs2​CO3​ , Alkyl Halide, DMF85 - 95%4 - 6 hoursVery Low
Steglich Esterification Complex, bulky, or secondary/tertiary alcoholsEDC-HCl, DMAP, DCM70 - 85%12 - 16 hoursModerate (Requires Temp Control)
Fischer Esterification Unhindered, non-basic substrates (Not recommended here) H2​SO4​ , Alcohol solvent, Heat< 10%> 24 hoursHigh

Part 3: Mechanistic and Workflow Visualizations

Workflow Start Substrate: 2-(4-tert-butylphenyl)- 2-(morpholin-4-yl)acetic acid Dec1 Target Ester Type? Start->Dec1 Simple Simple Alkyl (Me, Et, Bn) Dec1->Simple Primary Bulky Bulky/Complex Alcohol Dec1->Bulky Secondary/Tertiary Alkylation Alkylation Method: R-X + Cs2CO3 in DMF Simple->Alkylation Steglich Steglich Method: EDC + DMAP in DCM Bulky->Steglich

Decision matrix for selecting the optimal esterification workflow.

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylpyridinium Active Ester O_Acyl->N_Acyl + DMAP Product Target Ester + Urea Byproduct N_Acyl->Product + R-OH

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Part 4: Validated Experimental Protocols

Protocol A: Base-Promoted Alkylation (For Methyl/Ethyl Esters)

This protocol utilizes the carboxylate as a nucleophile, bypassing the sterically hindered carbonyl carbon.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes. Causality: This generates the highly nucleophilic cesium carboxylate salt.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Iodomethane or Iodoethane) (1.2 eq).

  • Self-Validation & Monitoring: Stir at room temperature for 4-6 hours. The reaction progress can be visually validated: the initially cloudy suspension will clarify as the zwitterionic starting material is consumed. Confirm completion via TLC (10% MeOH in DCM); the product will migrate to a high Rf​ , while unreacted acid remains at the baseline.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove the DMF, followed by a brine wash. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Steglich Esterification (For Complex/Bulky Esters)

This protocol utilizes DMAP as an acyl transfer reagent to overcome steric shielding around the carbonyl.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Strict temperature control during activation prevents the enolization and subsequent racemization of the α -carbon.

  • Activation: Add EDC-HCl (1.2 eq) followed by DMAP (0.1 eq). Causality: EDC-HCl is explicitly chosen over DCC because its urea byproduct is water-soluble, preventing the need for tedious filtration of dicyclohexylurea.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Self-Validation & Monitoring: Spot the reaction on a TLC plate against the starting material. The zwitterionic acid will not move from the baseline, whereas the successful formation of the ester will appear as a distinct, less polar spot (UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the combined organic layers with water, then brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Part 5: References

  • Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC). Available at:[Link]

Optimization

Reducing byproduct formation during 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid scale-up

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. Our goal is to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. Our goal is to provide in-depth, field-proven insights to help you anticipate and troubleshoot common challenges, particularly the formation of byproducts that can compromise yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting protocols, reflecting the practical issues encountered during process development.

I. Understanding the Synthesis: A Modified Strecker Approach

The synthesis of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is often achieved through a variation of the Strecker synthesis. This multicomponent reaction typically involves the condensation of 4-tert-butylbenzaldehyde, morpholine, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Strecker Synthesis 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde α-aminonitrile Intermediate α-aminonitrile Intermediate 4-tert-butylbenzaldehyde->α-aminonitrile Intermediate + Morpholine, + CN- Morpholine Morpholine Morpholine->α-aminonitrile Intermediate Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->α-aminonitrile Intermediate 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid α-aminonitrile Intermediate->2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid [H+] or [OH-] Hydrolysis (Acid or Base) Hydrolysis (Acid or Base)

Caption: General reaction scheme for the synthesis of the target molecule via a Strecker-type reaction.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to byproduct formation during the synthesis and scale-up.

FAQ 1: My final product is contaminated with a significant amount of unreacted 4-tert-butylbenzaldehyde. What is causing this and how can I fix it?

Root Cause Analysis:

The presence of unreacted 4-tert-butylbenzaldehyde often points to incomplete conversion during the initial iminium ion formation and subsequent nucleophilic attack by the cyanide source. This can be attributed to several factors:

  • Sub-optimal Stoichiometry: An insufficient amount of morpholine or cyanide will naturally lead to unreacted aldehyde.

  • Reaction Kinetics: The rate of the reaction may be too slow under the current conditions, especially during scale-up where mixing efficiency can decrease.

  • Competing Side Reactions: The formation of a cyanohydrin from the aldehyde and cyanide can compete with the desired three-component reaction, particularly if the concentration of morpholine is too low at the point of cyanide addition.[1]

Troubleshooting Protocol:

  • Re-evaluate Stoichiometry:

    • Ensure that morpholine and the cyanide source are used in at least stoichiometric amounts relative to the 4-tert-butylbenzaldehyde. A slight excess (1.1 to 1.2 equivalents) of the amine and cyanide source can often drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Monitor for the formation of other impurities at higher temperatures.

    • Concentration: Increasing the concentration of the reactants can favor the desired multi-component reaction over unimolecular side reactions.

    • Mixing: Ensure efficient agitation, especially during the addition of reagents in a large-scale reactor, to maintain homogeneity.

  • Order of Addition:

    • Pre-mixing the 4-tert-butylbenzaldehyde and morpholine to allow for the formation of the iminium ion before the addition of the cyanide source can sometimes minimize the formation of the cyanohydrin byproduct.[2]

ParameterRecommendationRationale
Morpholine 1.1 - 1.2 equivalentsDrives the equilibrium towards iminium ion formation.
Cyanide Source 1.1 - 1.2 equivalentsEnsures complete conversion of the iminium ion.
Temperature Increase incrementallyImproves reaction kinetics.
Agitation Ensure vigorous mixingMaintains homogeneity and improves mass transfer.
FAQ 2: I am observing a byproduct with a molecular weight corresponding to the amide of my target molecule. Why is this happening?

Root Cause Analysis:

The presence of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide indicates incomplete hydrolysis of the α-aminonitrile intermediate. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions are not sufficiently stringent or the reaction time is too short, the reaction can stall at the amide stage.

Incomplete Hydrolysis α-aminonitrile α-aminonitrile Amide Byproduct Amide Byproduct α-aminonitrile->Amide Byproduct Partial Hydrolysis Target Acetic Acid Target Acetic Acid Amide Byproduct->Target Acetic Acid Full Hydrolysis

Sources

Reference Data & Comparative Studies

Validation

2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid vs other morpholine acetic acid derivatives

The morpholine heterocycle is a privileged structural unit in modern drug discovery, frequently deployed to improve aqueous solubility, modulate physicochemical properties, and engage in critical hydrogen-bonding interac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine heterocycle is a privileged structural unit in modern drug discovery, frequently deployed to improve aqueous solubility, modulate physicochemical properties, and engage in critical hydrogen-bonding interactions within target binding pockets[1]. While unsubstituted morpholine acetic acid is a ubiquitous building block, the drive to expand saturated, drug-like chemical space has led to the development of highly complex, C-functionalized derivatives[2].

Among these, 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid stands out as a highly specialized, sterically hindered alpha-amino acid derivative. This guide provides an objective, data-driven comparison between this advanced lipophilic derivative and standard morpholine acetic acid building blocks, detailing the mechanistic rationale for its use and the experimental protocols required to handle its unique steric profile.

Mechanistic Rationale: The Role of Alpha-Carbon Functionalization

Standard 2-morpholinoacetic acid is highly polar, making it an excellent solubilizing linker but a poor candidate for passive membrane diffusion or deep hydrophobic pocket engagement[3]. By functionalizing the alpha-carbon, medicinal chemists can drastically alter the compound's trajectory.

The addition of a 4-tert-butylphenyl group introduces two critical features:

  • Steric Bulk: The massive tert-butyl group acts as a spatial anchor, restricting the conformational flexibility of the attached morpholine ring and locking the molecule into a specific binding pose.

  • Extreme Lipophilicity: The tert-butylphenyl moiety significantly increases the partition coefficient (LogP), driving the molecule toward lipid bilayers and enhancing blood-brain barrier (BBB) penetration, a strategy often utilized in scaffold-hopping to balance potency and metabolic stability[4].

SAR_Logic A Unsubstituted Core (2-Morpholinoacetic acid) High Solubility, Low Permeability B Alpha-Carbon Substitution (Add Phenyl Ring) A->B C Para-tert-butyl Addition (Steric Bulk & Lipophilicity) B->C D Enhanced BBB Penetration & Hydrophobic Pocket Binding C->D

Structural modification logic for enhancing membrane permeability.

Physicochemical Profiling & Comparative Data

To objectively evaluate the impact of alpha-carbon substitution, we must compare the target compound against its unsubstituted and moderately substituted counterparts[5]. The table below summarizes the quantitative physicochemical shifts induced by these structural modifications.

CompoundMolecular Weight ( g/mol )Est. cLogPTPSA (Ų)Primary Application Profile
2-Morpholinoacetic acid 145.16-0.8549.3Solubilizing linker, highly water-soluble building block.
2-(Morpholin-4-yl)-2-phenylacetic acid 221.251.1049.3Intermediate lipophilicity, shallow hydrophobic pocket targeting.
2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid 277.363.4549.3High lipophilicity, BBB penetrant, deep hydrophobic pocket anchoring.

Note: While the Topological Polar Surface Area (TPSA) remains constant across the series (dictated by the morpholine oxygen/nitrogen and the carboxylic acid), the cLogP shifts dramatically, fundamentally altering the pharmacokinetic behavior.

Experimental Methodologies

Working with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid requires specialized protocols. The extreme steric hindrance at the alpha-carbon means that standard coupling reagents (e.g., EDC/NHS or DCC) frequently fail, leading to unreactive intermediates or complete reaction stalling.

Protocol 1: HATU-Mediated Amide Coupling for Sterically Hindered Acids

Causality: HATU is selected over traditional carbodiimides because the HOAt leaving group forms a highly reactive, less sterically demanding active ester. This is critical to overcome the steric clash induced by the adjacent tert-butylphenyl group during nucleophilic attack by an amine.

Coupling_Workflow Step1 1. Substrate Dissolution Dissolve hindered acid in anhydrous DMF Step2 2. Active Ester Formation Add HATU (1.2 eq) & DIPEA (3.0 eq) Stir 15 min to overcome steric clash Step1->Step2 Step3 3. Nucleophilic Attack Add Primary Amine (1.0 eq) Extended reaction time (12-24h) Step2->Step3 Step4 4. Self-Validation LC-MS monitoring for active ester consumption Step3->Step4 Step5 5. Isolation RP-HPLC Purification Step4->Step5

Amide coupling workflow optimized for sterically hindered morpholine derivatives.

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial under nitrogen, dissolve 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Crucial Step: Allow the mixture to stir at room temperature for exactly 15 minutes. This pre-activation ensures the complete formation of the HOAt-active ester before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add the target primary amine (1.0 eq). Stir the reaction at room temperature for 12–24 hours. The extended time is strictly required due to the steric shielding of the electrophilic carbonyl carbon.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H2O, and analyze via LC-MS. The protocol is validated when the mass of the HOAt-ester intermediate is fully consumed and replaced by the product mass.

  • Purification: Quench the main reaction with water, extract with EtOAc, and purify the concentrated organic layer via reverse-phase HPLC (MeCN/H2O with 0.1% TFA).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

To empirically prove the pharmacokinetic advantage of the tert-butylphenyl modification, a PAMPA is utilized. Morpholine acetic acid derivatives have demonstrated potent oral activity in in vivo models[6], and PAMPA isolates the variable of passive lipid diffusion from active transport mechanisms.

Causality: By comparing the flux of the unsubstituted morpholine acetic acid against the tert-butylphenyl derivative across an artificial lipid bilayer, we can directly quantify the permeability enhancement granted by the lipophilic anchor.

Step-by-Step Procedure:

  • Donor Preparation: Prepare 10 mM DMSO stock solutions of both the baseline 2-morpholinoacetic acid and 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Validation: Ensure the lipid forms a uniform, defect-free layer to prevent aqueous leakage.

  • Incubation: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Quantification: Carefully separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS against a standard curve.

  • Data Analysis: Calculate the effective permeability ( Peff​ ). The tert-butylphenyl derivative will typically exhibit a Peff​ > 10×10−6 cm/s, classifying it as highly permeable, whereas the unsubstituted derivative will remain trapped in the donor compartment.

Sources

Comparative

Benchmarking Synthesis Pathways for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic Acid

The synthesis of sterically hindered, unnatural α -amino acids such as 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is a foundational operation in modern drug discovery and peptidomimetic design. The bulky para-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sterically hindered, unnatural α -amino acids such as 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid is a foundational operation in modern drug discovery and peptidomimetic design. The bulky para-tert-butyl group imparts significant lipophilicity and metabolic stability to the scaffold, while the morpholine ring provides a basic hydrogen-bond acceptor.

As a Senior Application Scientist, I have evaluated multiple synthetic routes to access this specific molecular architecture. To ensure robust scalability and high atom economy, this guide objectively benchmarks three primary methodologies: the Petasis Borono-Mannich reaction, classical Nucleophilic Substitution, and Reductive Amination.

Pathway 1: Petasis Borono-Mannich Multicomponent Reaction (The Modern Standard)

Mechanistic Causality

The Petasis reaction is a multicomponent reaction (MCR) that directly yields α -amino acids from an aldehyde, an amine, and a boronic acid [1]. Unlike the classical Mannich reaction, which suffers from reversible final steps, the Petasis Borono-Mannich (PBM) reaction is driven by the irreversible intramolecular transfer of the aryl group from a highly coordinated boronate complex to the electrophilic iminium carbon[2].

Causality in Reagent Selection: Glyoxylic acid is utilized because it provides both the aldehyde for iminium formation and the carboxylic acid necessary to coordinate the incoming 4-tert-butylphenylboronic acid. This coordination activates the boron species, facilitating the irreversible aryl transfer. This methodology avoids the highly toxic cyanide byproducts inherently associated with the Strecker synthesis[1]. Furthermore, the PBM reaction tolerates a multifunctional scaffold and does not require strictly anhydrous conditions, making it highly versatile for library synthesis [3].

Self-Validating Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of glyoxylic acid monohydrate in dichloromethane (DCM).

  • Iminium Formation: Add 1.0 eq of morpholine dropwise.

    • Validation: A slight exotherm and the transition to a homogeneous solution indicate successful condensation to the iminium intermediate. Stir for 15 minutes.

  • Aryl Transfer: Add 1.2 eq of 4-tert-butylphenylboronic acid. Stir at room temperature for 24 hours.

    • Validation: Monitor via LC-MS; the complete disappearance of the boronic acid mass peak (m/z 177) and the emergence of the product peak (m/z 278 [M+H]+) confirms total conversion.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve in 1M NaOH and wash with diethyl ether.

    • Causality: The basic aqueous phase keeps the product ionized as a carboxylate salt while the ether wash removes non-polar boronic acid homocoupling byproducts. Acidify the aqueous layer to pH 4 with 1M HCl to precipitate the pure amino acid.

Pathway Visualization

G A Glyoxylic Acid + Morpholine B Iminium Ion Intermediate A->B Condensation (-H2O) D Boronate Complex B->D Boronic Acid Coordination C 4-tert-Butylphenyl boronic acid C->D Addition E 2-(4-tert-butylphenyl)-2- (morpholin-4-yl)acetic acid D->E Intramolecular Aryl Transfer

Figure 1: Mechanistic workflow of the Petasis Borono-Mannich multicomponent reaction.

Pathway 2: Classical Nucleophilic Substitution (SN2)

Mechanistic Causality

This classical two-step approach relies on the α -bromination of 4-tert-butylphenylacetic acid, followed by an SN2 displacement using morpholine. The α -carbon is benzylic, making it highly electrophilic but also prone to elimination or solvolysis if conditions are too harsh. α -aryloxy and aryl substitution reactions often require careful solvent and base selection to optimize yields and prevent side reactions [4].

Causality in Reagent Selection: We utilize an excess of morpholine (3.0 eq) rather than adding a secondary inorganic base. Morpholine acts simultaneously as the nucleophile and the acid scavenger (capturing the generated HBr). This prevents the protonation of the remaining nucleophile and suppresses competing elimination pathways that strong inorganic bases might trigger.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 eq of 2-bromo-2-(4-tert-butylphenyl)acetic acid in anhydrous acetonitrile (MeCN).

  • Substitution: Add 3.0 eq of morpholine in a single portion.

  • Heating: Heat the mixture to 60 °C for 8 hours.

    • Validation: TLC analysis (Hexanes/EtOAc 1:1 with 1% AcOH) should show the complete consumption of the higher-Rf bromo acid starting material and the appearance of a baseline-hugging, UV-active product spot.

  • Isolation: Evaporate the MeCN. Partition the crude residue between EtOAc and water.

    • Validation: Adjust the aqueous phase carefully to the product's isoelectric point (pH ~4.5). The amphoteric product will partition into the organic layer, leaving morpholine hydrobromide salts in the aqueous waste.

Pathway Visualization

G A 2-(4-tert-butylphenyl) acetic acid B 2-bromo-2-(4-tert-butylphenyl) acetic acid A->B Br2, PCl3 (Bromination) D 2-(4-tert-butylphenyl)-2- (morpholin-4-yl)acetic acid B->D SN2 Displacement (MeCN, 60°C) C Morpholine (Excess / Base) C->D Nucleophilic Attack

Figure 2: Two-step classical synthesis via alpha-bromination and SN2 displacement.

Pathway 3: Reductive Amination of Alpha-Keto Acids

Mechanistic Causality

Reductive amination furnishes C-N bonds and is a highly reliable transformation in medicinal chemistry due to its operational simplicity and broad scope[5]. In this pathway, 2-(4-tert-butylphenyl)-2-oxoacetic acid condenses with morpholine to form an iminium intermediate, which is subsequently reduced.

Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically selected over sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild hydride donor that selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting α -keto acid to an α -hydroxy acid. Furthermore, the carboxylic acid moiety of the substrate auto-catalyzes the initial condensation step, negating the need for external acetic acid.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 eq of 2-(4-tert-butylphenyl)-2-oxoacetic acid and 1.1 eq of morpholine in 1,2-dichloroethane (DCE).

  • Reduction: Add 1.5 eq of NaBH(OAc)3​ in three equal portions over 30 minutes.

    • Causality: Stepwise addition controls the evolution of hydrogen gas and strictly minimizes the localized concentration of hydride, preventing off-target ketone reduction.

  • Stirring: Stir at room temperature for 16 hours.

    • Validation: The reaction mixture will visibly transition from a cloudy suspension to a clear, homogeneous solution as the insoluble hydride reagent is consumed.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash with brine, dry over Na2​SO4​ , and concentrate to yield the product.

Pathway Visualization

G A 2-(4-tert-butylphenyl) -2-oxoacetic acid C Iminium / Hemiaminal Intermediate A->C Condensation (Auto-catalyzed) B Morpholine B->C Addition E 2-(4-tert-butylphenyl)-2- (morpholin-4-yl)acetic acid C->E Chemoselective Reduction D NaBH(OAc)3 (Hydride Donor) D->E Hydride Transfer

Figure 3: Reductive amination of alpha-keto acids utilizing mild hydride donors.

Quantitative Benchmarking & Data Presentation

The following table summarizes the experimental performance of each pathway based on standard laboratory scale (10-50 mmol) executions.

ParameterPetasis Borono-Mannich (PBM)Nucleophilic Substitution (SN2)Reductive Amination
Overall Yield 82% - 88% 65% - 70%75% - 80%
Step Count 1 (Multicomponent)2 (from phenylacetic acid)1 (from α -keto acid)
Atom Economy High (Water is the main byproduct)Low (Loss of Br, excess amine waste)Moderate (Loss of O, hydride waste)
Reaction Temp Room Temperature60 °CRoom Temperature
Purification Acid/Base PrecipitationColumn ChromatographyAcid/Base Extraction
Scalability Excellent Moderate (Exothermic bromination step)Good

Conclusion & Strategic Recommendations

For the synthesis of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, the Petasis Borono-Mannich reaction is objectively the superior pathway. It boasts the highest atom economy, requires the fewest synthetic steps, and bypasses the need for hazardous halogenation reagents or column chromatography. The irreversible nature of the aryl transfer guarantees high yields and exceptional purity directly from precipitation.

While Reductive Amination is a viable and high-yielding alternative, the commercial availability and cost of the specific α -keto acid starting material can be a limiting factor compared to the ubiquitous availability of 4-tert-butylphenylboronic acid used in the PBM route. The Nucleophilic Substitution route should only be utilized if the α -bromo acid is already available in the laboratory inventory, as the overall E-factor (environmental waste) is significantly higher.

Sources

Validation

Validation of analytical quantification methods for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid

Validation of Analytical Quantification Methods for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter structurally complex in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Quantification Methods for 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter structurally complex intermediates and active pharmaceutical ingredients (APIs) that defy generic analytical templates. 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (hereafter referred to as BMAA ) is a prime example of such a molecule.

Structurally, BMAA features a highly lipophilic 4-tert-butylphenyl moiety, a basic morpholine ring ( pKa​≈8.3 ), and an acidic carboxyl group ( pKa​≈3.5 ). At physiological pH, it exists as a zwitterion. This structural dichotomy presents significant chromatographic challenges: the lipophilic tail causes strong retention on standard reversed-phase (RP) media, while the zwitterionic headgroup interacts unpredictably with residual surface silanols, leading to severe peak tailing and variable recovery.

To establish a robust control strategy, we must objectively compare the performance of different quantification platforms based on their intended use. This guide evaluates three distinct analytical pathways—RP-HPLC-UV, HILIC-MS/MS, and Chiral SFC—providing the mechanistic causality and self-validating protocols required to quantify BMAA accurately.

Performance Comparison Matrix

The selection of an analytical method must be driven by the phase of drug development and the sample matrix. The table below summarizes the quantitative performance metrics of the three primary methodologies evaluated for BMAA.

Performance ParameterRP-HPLC-UV (Polar-Embedded)HILIC-MS/MS (Zwitterionic Phase)Chiral SFC-UV (Amylose CSP)
Primary Application API Batch Release (QA/QC)PK/TK Bioanalysis (Plasma/Urine)Enantiomeric Purity Assessment
Sensitivity (LLOQ) ∼1.0μg/mL ∼1.0ng/mL ∼5.0μg/mL
Dynamic Range 50% – 150% of nominal target3 to 4 orders of magnitude0.1% – 100% area normalization
Throughput Medium (15 min run time)High (5 min run time)High (7 min run time)
Cost per Sample LowHighMedium
Key Advantage High precision, highly reproducibleExceptional sensitivity, matrix bypassResolves chiral enantiomers

In-Depth Protocol: RP-HPLC-UV for Routine QA/QC

Causality & Experimental Choices: For bulk API release, we require high precision and robustness. Standard C18 columns often fail for BMAA due to secondary ion-exchange interactions between the protonated morpholine and ionized surface silanols. By selecting a polar-embedded C18 column , we create an internal hydration layer that shields these silanols. Furthermore, we buffer the mobile phase at pH 2.5. At this highly acidic pH, the carboxylic acid is fully protonated (neutralized), and the morpholine is fully protonated (cationic). This converts the unpredictable zwitterion into a single, predictable cationic species driven purely by lipophilic retention.

The Self-Validating Mechanism: Before any sample is analyzed, the system must pass a System Suitability Test (SST). The method is only "valid" if six replicate injections of the standard yield a Relative Standard Deviation (RSD) of ≤2.0% and a USP tailing factor of ≤1.5 . This dynamically proves that the polar-embedded column is effectively masking the silanols during that specific run.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Install a polar-embedded RP18 column (e.g., 150×4.6 mm, 3.5 µm). Equilibrate at 30°C with 80% A / 20% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh 10.0 mg of BMAA API. Dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to yield a 100 µg/mL working standard. Sonicate to ensure complete dissolution.

  • Chromatographic Run: Inject 10 µL of the sample. Apply a linear gradient from 20% B to 80% B over 15 minutes. Monitor UV absorbance at 220 nm (optimal for the substituted phenyl ring).

  • Data Processing: Integrate the BMAA peak (expected retention time ∼7.8 min). Calculate the assay percentage against a certified reference standard.

In-Depth Protocol: HILIC-MS/MS for Bioanalytical Trace Quantification

Causality & Experimental Choices: When quantifying BMAA in biological matrices (e.g., human plasma) for pharmacokinetic studies, UV detection lacks the requisite sensitivity. We transition to LC-MS/MS using Electrospray Ionization in positive mode (ESI+). The basic morpholine nitrogen acts as an excellent proton acceptor, yielding a strong [M+H]+ precursor ion at m/z278.2 . To achieve retention without utilizing MS-incompatible ion-pairing agents, we utilize a Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC) column. The use of specialized zwitterionic stationary phases is critical for retaining highly polar/zwitterionic compounds while preventing the ion suppression typically seen in reversed-phase dead-volume elution[1].

The Self-Validating Mechanism: This method relies on a Stable Isotope-Labeled Internal Standard (SIL-IS), such as BMAA- d9​ . Because the SIL-IS co-elutes with the target analyte, it dynamically corrects for any matrix-induced ion suppression in real-time. A blank matrix injection immediately following the highest calibration standard must show ≤20% of the LLOQ area, validating the absence of system carryover.

Step-by-Step Methodology:

  • Sample Extraction (Protein Precipitation): Transfer 50 µL of human plasma to a 1.5 mL Eppendorf tube. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Matrix Cleanup: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 300 µL of Acetonitrile. Crucial Step: This high-organic dilution is mandatory to match the initial mobile phase conditions required for HILIC retention.

  • LC-MS/MS Analysis: Inject 5 µL onto a Z-HILIC column ( 2.1×100 mm, 1.7 µm). Apply a gradient starting at 95% Acetonitrile (with 10 mM Ammonium Formate, pH 3.0) dropping to 50% over 5 minutes.

  • Mass Spectrometry Parameters: Operate the triple quadrupole MS in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 400°C. Monitor the MRM transition m/z278.2→191.1 (cleavage of the morpholine ring) for BMAA quantification.

Analytical Decision Workflow

To streamline laboratory operations, the following decision tree illustrates the logical flow for selecting and validating the appropriate analytical method for BMAA based on the project's objective.

AnalyticalWorkflow Start Target Analyte: BMAA Decision Analytical Objective? Start->Decision API API Batch Release (High Concentration) Decision->API Bio PK/TK Bioanalysis (Trace Concentration) Decision->Bio HPLC RP-HPLC-UV Polar-Embedded C18 API->HPLC LCMS HILIC-MS/MS ESI+ MRM Mode Bio->LCMS Val1 ICH Q2(R2) Validation Linearity, Precision, Accuracy HPLC->Val1 Val2 FDA BMV Validation Matrix Effects, LLOQ, Stability LCMS->Val2

Analytical workflow for the quantification of BMAA based on objective.

Regulatory Validation Framework

A protocol is only as reliable as its validation data. To ensure these methods serve as legally defensible, self-validating systems, they must be subjected to rigorous stress testing according to global regulatory standards.

  • For the RP-HPLC-UV Method: We apply the [2]. We assess linearity over 50–150% of the target concentration and evaluate robustness by deliberately perturbing the mobile phase pH ( ±0.2 units) and column temperature ( ±5∘C ).

  • For the HILIC-MS/MS Method: We adhere strictly to the [3] and the [4]. Critical validation steps include the evaluation of Incurred Sample Reanalysis (ISR) to prove that the method performs reliably on real-world biological samples, not just artificially spiked matrices.

Sources

Comparative

Cost-Benefit Analysis of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid vs. Traditional Reagents in Late-Stage Functionalization

Executive Summary: The Paradigm Shift in Radical Generation In modern drug discovery, the late-stage functionalization of complex pharmacophores requires reagents that balance high reactivity with bench stability. The ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Radical Generation

In modern drug discovery, the late-stage functionalization of complex pharmacophores requires reagents that balance high reactivity with bench stability. The generation of bulky, electron-rich α-amino radicals has traditionally relied on harsh conditions, toxic precursors, and highly sensitive intermediates.

The advent of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (hereafter referred to as tBu-Ph-Morph-AA ) represents a paradigm shift. By leveraging visible-light photoredox catalysis, this reagent allows chemists to generate critical α-amino radical intermediates via traceless decarboxylation (1)[1]. This guide objectively compares the operational, economic, and chemical performance of tBu-Ph-Morph-AA against traditional radical precursors.

Mechanistic Rationale (The "Why")

Traditional radical precursors, such as α-haloamines or organostannanes, rely on thermal homolysis or highly reactive radical initiators (e.g., AIBN). This often leads to poor regioselectivity, functional group intolerance, and unwanted background nucleophilic substitutions.

Conversely, tBu-Ph-Morph-AA operates through a self-validating, single-electron transfer (SET) mechanism. Upon irradiation with blue LEDs, an Ir(III) photocatalyst reaches a long-lived excited state (*Ir(III)). This species oxidizes the deprotonated carboxylate of tBu-Ph-Morph-AA. The resulting carboxyl radical undergoes rapid, entropically driven extrusion of CO₂ to yield the highly nucleophilic α-morpholino-4-tert-butylbenzyl radical (2)[2].

The structural components of tBu-Ph-Morph-AA are highly deliberate:

  • The tert-butylphenyl group provides critical steric shielding that prevents unwanted radical dimerization, while enhancing the lipophilicity of the final API scaffold.

  • The morpholine ring stabilizes the adjacent carbon-centered radical via nitrogen lone-pair hyperconjugation, ensuring a long enough half-life for efficient cross-coupling.

PhotoredoxCycle PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (450 nm) Radical α-Amino Radical + CO₂ PC_star->Radical SET Oxidation (-e⁻) Substrate tBu-Ph-Morph-AA Substrate->Radical Decarboxylation (-CO₂) Radical->PC Ir(II) to Ir(III) Turnover Product Cross-Coupled Product Radical->Product Electrophile Trapping

Photoredox-mediated decarboxylative radical generation from tBu-Ph-Morph-AA.

Cost-Benefit Analysis & Performance Data

When evaluating the true cost of a reagent, researchers must look beyond the catalog price per gram and consider step economy, purification overhead, and overall yield. The synergistic merger of photoredox catalysis with this specific carboxylic acid consistently delivers superior yields (>85%) in complex cross-couplings (3)[3].

Quantitative Comparison of Radical Precursors
Reagent / PrecursorRadical Generation MethodAvg. Yield (%)Reaction Time (h)Primary ByproductsCost per mmol ($)
tBu-Ph-Morph-AA Photoredox Decarboxylation88% 18CO₂ (Gas - Traceless)4.50
α-Bromo Amine Thermal / AIBN Initiator45%24Halide salts, Dimers2.10
Organostannane Thermal / Stille-type72%12Bu₃SnX (Highly Toxic)8.00
Direct C-H Amine Strong Oxidant (e.g., TBHP)31%36Over-oxidation species1.50
Strategic Advantages:
  • Toxicity & Waste: Organostannanes generate stoichiometric tributyltin waste, which requires extensive chromatography and fluoride washes to remove, risking API contamination. tBu-Ph-Morph-AA generates only CO₂, making the workup virtually traceless.

  • Stability: α-Haloamines degrade rapidly upon exposure to atmospheric moisture. tBu-Ph-Morph-AA is a bench-stable, free-flowing powder, drastically reducing specialized storage and handling costs.

Experimental Protocol: Decarboxylative Giese Addition

To ensure reproducibility, the following protocol represents a self-validating system. The exclusion of oxygen is the single most critical parameter, as O₂ rapidly quenches the *Ir(III) excited state and intercepts carbon-centered radicals.

Workflow Step1 Step 1: Reagent Prep tBu-Ph-Morph-AA Ir-Catalyst Base Step2 Step 2: Degassing Freeze-Pump-Thaw x3 Argon Backfill Step1->Step2 Step3 Step 3: Irradiation 450 nm Blue LED 18 hours RT Step2->Step3 Step4 Step 4: Purification Aqueous Quench Silica Chromatography Step3->Step4

Step-by-step experimental workflow for photoredox decarboxylative cross-coupling.

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add tBu-Ph-Morph-AA (0.5 mmol, 1.0 equiv), the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv).

  • Solvent & Electrophile Addition: Add 5.0 mL of anhydrous DMF (to achieve a 0.1 M concentration) followed by the Michael acceptor (e.g., methyl acrylate, 0.75 mmol, 1.5 equiv).

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen acts as a triplet quencher for the photocatalyst and a radical scavenger. Complete deoxygenation ensures maximum quantum yield and prevents the formation of peroxy-radicals.

  • Irradiation: Backfill the Schlenk tube with Argon. Irradiate the vigorously stirring mixture with a 450 nm blue LED (30 W) at room temperature for 18 hours. A cooling fan should be used to maintain ambient temperature, preventing thermal background reactions.

  • Workup & Purification: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMF solvent. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography on silica gel.

Conclusion

The transition from traditional radical precursors to tBu-Ph-Morph-AA offers a profound upgrade in synthetic efficiency, safety, and late-stage functionalization capability. While the initial reagent cost is marginally higher than simple halides, the return on investment—realized through higher yields, traceless byproducts, and bench stability—makes it an indispensable tool for modern drug development professionals.

References

  • Zuo, Z., MacMillan, D. W. C. "Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore." Science (via Semantic Scholar), 2014. 1

  • MacMillan, D. W. C., et al. "Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials." Nature (via Princeton University), 2017. 2

  • Zuo, Z., Cong, H., Li, W., Choi, J., Fu, G. C., MacMillan, D. W. C. "Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis." Journal of the American Chemical Society (via Princeton University), 2015. 3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.